N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid is an organic compound that features a furan ring substituted with a 2-fluorophenyl group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dimethoxytetrahydrofuran.
Introduction of the 2-fluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 2-fluorophenyl group is coupled with the furan ring.
Attachment of the amino acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group on the 2-fluorophenyl ring can be reduced to an amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 2-({[5-(2-aminophenyl)furan-2-yl]methyl}amino)propanoic acid.
Substitution: 2-({[5-(2-substituted phenyl)furan-2-yl]methyl}amino)propanoic acid.
Scientific Research Applications
2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-({[5-(2-chlorophenyl)furan-2-yl]methyl}amino)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-({[5-(2-bromophenyl)furan-2-yl]methyl}amino)propanoic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-({[5-(2-fluorophenyl)furan-2-yl]methyl}amino)propanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs .
Biological Activity
N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring substituted with a 2-fluorophenyl group, contributing to its unique reactivity and pharmacological properties. The molecular formula is C13H12FNO2, with a molecular weight of approximately 245.25 g/mol. The presence of the furan moiety enhances its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies indicate that it may exert cytotoxic effects against several cancer cell lines, suggesting a mechanism involving the inhibition of cellular proliferation and induction of apoptosis. The compound's structural features allow for multiple binding interactions, which are crucial for its efficacy as a therapeutic agent.
Table 1: Comparison of Structural Characteristics
Compound Name | Molecular Formula | Notable Characteristics |
---|---|---|
This compound | C13H12FNO2 | Exhibits potential as an amino acid derivative with unique properties. |
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-(oxolan-2-yl)methanamine | Varied | Known for gastric acid antisecretory activity. |
N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-cyclopentanamine | Varied | Shares structural components but differs in functional groups affecting activity. |
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on Mannich bases, which share structural similarities, have reported antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. IC50 values for these compounds were often below 10 µM, indicating potent cytotoxicity .
Case Study : In a study evaluating the effects of structurally related Mannich bases on cancer cells, it was found that modifications in substituents influenced the level of cytotoxicity observed. This suggests that fine-tuning the chemical structure of this compound could enhance its therapeutic efficacy.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that compounds within this class can inhibit bacterial growth, making them candidates for further exploration in treating infections .
Research Findings : A comparative study demonstrated that derivatives with similar furan structures exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine was noted to enhance antimicrobial potency.
Properties
Molecular Formula |
C14H14FNO3 |
---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C14H14FNO3/c1-9(14(17)18)16-8-10-6-7-13(19-10)11-4-2-3-5-12(11)15/h2-7,9,16H,8H2,1H3,(H,17,18) |
InChI Key |
ATWYMNBLDLVHSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(O1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.